molecular formula C14H15NO3 B1594115 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 3807-58-7

1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1594115
CAS RN: 3807-58-7
M. Wt: 245.27 g/mol
InChI Key: JPCJXGCPGGBFCU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrole compounds are often synthesized through the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 4-methoxyphenyl group is likely attached to one of the carbon atoms on the pyrrole ring .


Chemical Reactions Analysis

Pyrrole compounds are generally reactive due to the presence of the nitrogen atom in the ring. They can undergo electrophilic substitution reactions, similar to other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid .

Scientific Research Applications

Synthesis and Pharmacological Activity

Muchowski et al. (1985) explored the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, for their anti-inflammatory and analgesic activities. They found that compounds like 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the p-methoxy derivative exhibited high potency in analgesic assays and minimal gastrointestinal erosion, making them candidates for advanced pharmacological evaluation as anti-inflammatory agents (Muchowski et al., 1985).

Hydrogen Bonding and Molecular Conformation

Asma et al. (2018) studied the molecular conformation and hydrogen bonding of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate derivatives. They found that these compounds form complex hydrogen-bonded framework structures due to multiple types of hydrogen bonds, highlighting the significance of these interactions in the structural stability of the compounds (Asma et al., 2018).

Antimicrobial Properties

Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, including 1-(4-methoxyphenyl) variants, to evaluate their antimicrobial activities. They discovered that the presence of a heterocyclic ring and a methoxy group in the structure significantly enhanced antibacterial and antifungal activity, suggesting potential applications in antimicrobial therapies (Hublikar et al., 2019).

Structural Analysis and Crystallography

Silva et al. (2006) conducted X-ray diffraction studies on 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, a compound structurally related to 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Their findings provided insights into the molecular structure, hydrogen bonding, and internal cohesion of the crystal, which are crucial for understanding the physical and chemical properties of these compounds (Silva et al., 2006).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and avoid ingestion, inhalation, or contact with skin and eyes .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-8-13(14(16)17)10(2)15(9)11-4-6-12(18-3)7-5-11/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCJXGCPGGBFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359041
Record name 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

3807-58-7
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3807-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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